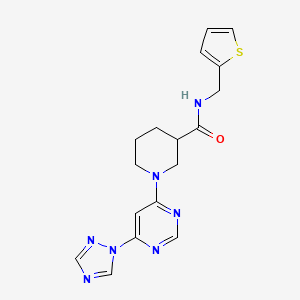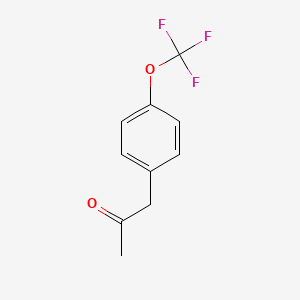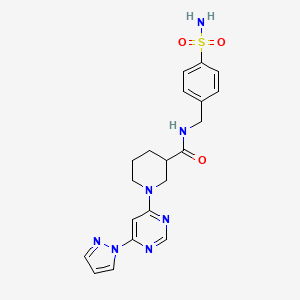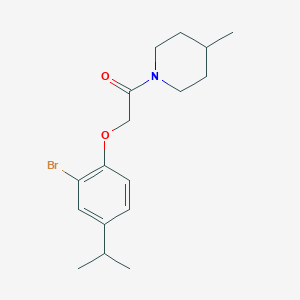![molecular formula C16H25N3O3 B2430505 N-[1-(2-Oxopyrrolidin-1-yl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361705-15-7](/img/structure/B2430505.png)
N-[1-(2-Oxopyrrolidin-1-yl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2-Oxopyrrolidin-1-yl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide, commonly known as CEP-1347, is a potent inhibitor of c-Jun N-terminal kinase (JNK) and is widely used in scientific research for its potential therapeutic applications.
作用機序
CEP-1347 is a potent inhibitor of N-[1-(2-Oxopyrrolidin-1-yl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide, a member of the mitogen-activated protein kinase (MAPK) family. N-[1-(2-Oxopyrrolidin-1-yl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide is involved in a variety of cellular processes, including apoptosis, inflammation, and stress response. CEP-1347 binds to the ATP-binding site of N-[1-(2-Oxopyrrolidin-1-yl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide and prevents its phosphorylation, thereby inhibiting its activity. This leads to a reduction in N-[1-(2-Oxopyrrolidin-1-yl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide-mediated cell death and oxidative stress.
Biochemical and Physiological Effects:
CEP-1347 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cell culture and animal models. In addition, CEP-1347 has been shown to improve motor function and reduce neuronal death in animal models of Parkinson's disease and stroke. Furthermore, CEP-1347 has been shown to inhibit tumor growth and metastasis in animal models of cancer.
実験室実験の利点と制限
CEP-1347 is a potent and specific inhibitor of N-[1-(2-Oxopyrrolidin-1-yl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide, making it a valuable tool for studying the role of N-[1-(2-Oxopyrrolidin-1-yl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide in various diseases. However, its use is limited by its low solubility in water and its potential toxicity at high concentrations. In addition, CEP-1347 has been shown to have off-target effects on other kinases, which may complicate its interpretation in some experiments.
将来の方向性
There are several future directions for the research on CEP-1347. One potential direction is to develop more potent and selective N-[1-(2-Oxopyrrolidin-1-yl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide inhibitors that have better solubility and lower toxicity. Another direction is to explore the therapeutic potential of CEP-1347 in other diseases, such as Alzheimer's disease and cancer. Furthermore, the mechanisms by which CEP-1347 exerts its neuroprotective and anti-tumor effects need to be further elucidated. Finally, the potential side effects of CEP-1347 need to be carefully evaluated in preclinical and clinical studies.
合成法
The synthesis of CEP-1347 involves the reaction of 1-(2-oxopyrrolidin-1-yl)propan-2-ylamine with 1-(prop-2-enoyl)piperidine-4-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The product is then purified by column chromatography to obtain pure CEP-1347.
科学的研究の応用
CEP-1347 is widely used in scientific research for its potential therapeutic applications in a variety of diseases, including Parkinson's disease, Alzheimer's disease, stroke, and cancer. It has been shown to have neuroprotective effects by inhibiting N-[1-(2-Oxopyrrolidin-1-yl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide-mediated cell death and reducing oxidative stress. In addition, CEP-1347 has been shown to inhibit tumor growth and metastasis by suppressing N-[1-(2-Oxopyrrolidin-1-yl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide signaling pathways.
特性
IUPAC Name |
N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-3-14(20)18-9-6-13(7-10-18)16(22)17-12(2)11-19-8-4-5-15(19)21/h3,12-13H,1,4-11H2,2H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFABQZIJLRZRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCC1=O)NC(=O)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-Oxopyrrolidin-1-yl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(Cyclopropylmethyl)[(2-fluorophenyl)methyl]amine hydrochloride](/img/structure/B2430425.png)
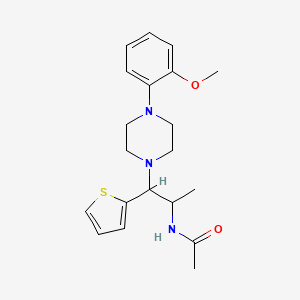
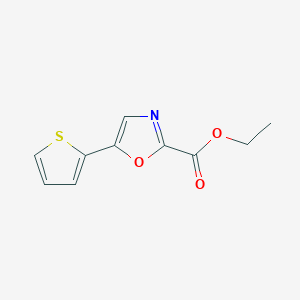
![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2430429.png)
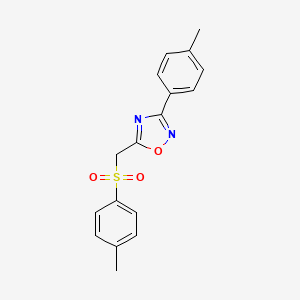
![(E)-N-[Cyano-(2,3-dimethoxyphenyl)methyl]-3,4,4-trimethylpent-2-enamide](/img/structure/B2430433.png)
